molecular formula C13H18ClF3N4O B2549908 N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride CAS No. 2418663-07-5

N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride

Cat. No.: B2549908
CAS No.: 2418663-07-5
M. Wt: 338.76
InChI Key: WXSPFJGQEYKITL-UHFFFAOYSA-N
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Description

N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride is a useful research compound. Its molecular formula is C13H18ClF3N4O and its molecular weight is 338.76. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

One area of application involves the synthesis and characterization of novel coordination complexes, which include derivatives of pyrazole-acetamide. These complexes have been studied for their structural properties and potential antioxidant activities. For example, coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, as determined by various in vitro assays (Chkirate et al., 2019).

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Another application is in the synthesis of spiro compounds as acetyl-CoA carboxylase inhibitors. A specific synthesis pathway involved creating a unique N-2 tert-butyl pyrazolospirolactam core, which represents a novel class of compounds with potential biological activity, particularly in inhibiting acetyl-CoA carboxylase (Huard et al., 2012).

Development of Conformationally Restricted Glutamic Acid Analogs

Research has also focused on the design and synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton. These analogs are intended for probing the topologies of different glutamate receptors, demonstrating the compound's relevance in neurochemical research and potential therapeutic applications (Radchenko et al., 2008).

Novel Synthetic Approaches to Non-Natural Spiro-Linked Amino Acids

Additionally, novel synthetic approaches have been developed for the creation of non-natural spiro-linked amino acids. These amino acids, being conformationally rigid analogs of glutamic acid and lysine, have potential applications in the study of protein structure and function, as well as in the development of new pharmaceuticals (Yashin et al., 2019).

Antitumor and Antioxidant Evaluation

There's also interest in the antitumor and antioxidant evaluation of compounds derived from thiadiazoles, showcasing the potential therapeutic applications of compounds related to the chemical structure (Hamama et al., 2013).

Properties

IUPAC Name

N-(1-aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O.ClH/c14-13(15,16)9-2-5-20(19-9)7-11(21)18-10-6-8(17)12(10)3-1-4-12;/h2,5,8,10H,1,3-4,6-7,17H2,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSPFJGQEYKITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)CN3C=CC(=N3)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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